molecular formula C13H15NO4 B13243421 6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid

6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid

Cat. No.: B13243421
M. Wt: 249.26 g/mol
InChI Key: CUGSNCKAUWADRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by the presence of methoxy groups at the 6th position of the indole ring and on the ethyl side chain, as well as a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized versions of the above steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include alcohols and aldehydes.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.

    5-Methoxyindole-2-carboxylic acid: Similar structure but with a methoxy group at the 5th position instead of the 6th.

    1-Methylindole-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is unique due to the specific positioning of its methoxy groups and the presence of both a methoxyethyl side chain and a carboxylic acid group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

6-methoxy-1-(2-methoxyethyl)indole-2-carboxylic acid

InChI

InChI=1S/C13H15NO4/c1-17-6-5-14-11-8-10(18-2)4-3-9(11)7-12(14)13(15)16/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)

InChI Key

CUGSNCKAUWADRN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.